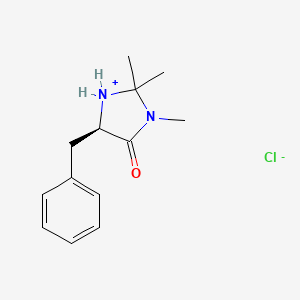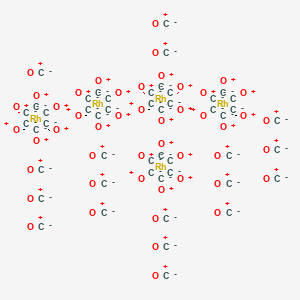
Carbon monoxide;rhodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Carbon monoxide;rhodium is a useful research compound. Its molecular formula is C48O48Rh5 and its molecular weight is 1859.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Carbon monoxide;rhodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbon monoxide;rhodium including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesizing Methanol from Syngas : Rhodium catalysts exhibit good performance in low-temperature catalysis for synthesizing methanol from synthesis gas containing hydrogen, carbon monoxide, and carbon dioxide (Zhang & Sun, 2022).
CO Oxidation and Hydrogen Purification : Rhodium nanoparticles are significant in the oxidation of carbon monoxide, especially in removing CO from exhaust streams and preferential oxidation for hydrogen purification in fuel-cell applications. Smaller rhodium particles show increased activity for CO oxidation (Grass et al., 2008).
Ultradispersed Rhodium Rafts : Rhodium supported on alumina, when reduced, can exist in an atomically dispersed state, forming rafts of rhodium atoms of varying size. These systems have implications for catalytic processes due to their high dispersion and surface reactivity (Yates et al., 1979).
Hydrogenation of Carbon Monoxide : Using a lanthanum rhodate catalyst, hydrogenation of carbon monoxide leads to the formation of oxygen-containing organic molecules. This process indicates the versatility of rhodium-based catalysts in chemical synthesis (Watson & Somorjai, 1982).
Direct Catalytic Oxidation of Methane to Syngas : Rhodium surfaces in metal-coated ceramic monoliths can efficiently convert methane and oxygen to hydrogen and carbon monoxide, showcasing the potential of rhodium in energy and fuel applications (Hickman & Schmidt, 1993).
CO2 Dissociation in Plasma/Catalyst Systems : Rhodium catalysts play a role in the conversion of CO2 to carbon monoxide and oxygen in atmospheric pressure microwave plasma/catalyst systems, contributing to environmental applications like CO2 reduction (Spencer & Gallimore, 2012).
Various Catalytic Reactions for CO Oxidation : Rhodium and ruthenium catalysts, including Rh/Pt electrodes, are pivotal in various oxidation reactions, particularly for the oxidation of carbon monoxide and applications in catalytic converters and low-temperature CO oxidation processes (Dey & Dhal, 2020).
Radiochemical Applications : [(11)C]Carbon monoxide is a versatile radiolabelling synthon, and rhodium-mediated carbonylation reactions are increasingly important in the development of carbon-11 PET radiotracer molecules (Kealey et al., 2014).
properties
IUPAC Name |
carbon monoxide;rhodium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/48CO.5Rh/c48*1-2;;;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHYLSBKPYWVNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Rh].[Rh].[Rh].[Rh].[Rh] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48O48Rh5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1859.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbon monoxide;rhodium | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzhydryl (6R,7S)-7-[[(5R)-6-benzhydryloxy-6-oxo-5-(2,2,2-trichloroethoxycarbonylamino)hexanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8083302.png)
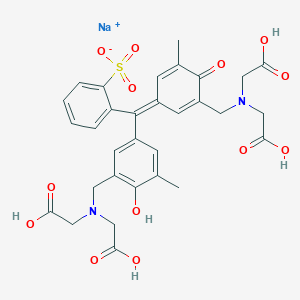
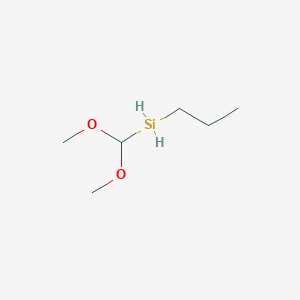
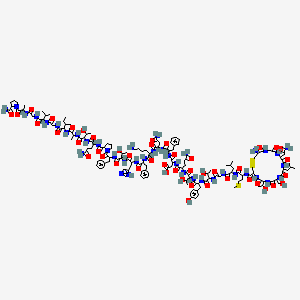
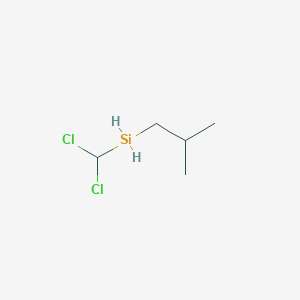

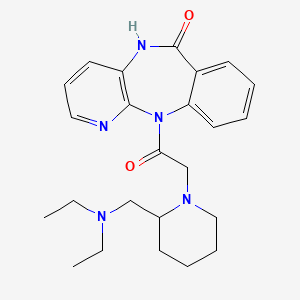
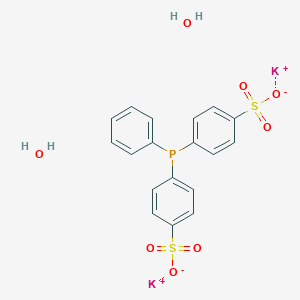
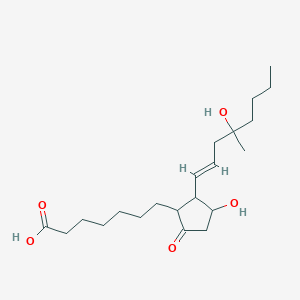
![trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[[(3R)-3-hydroxy-4-[[3-[2-(3-hydroxybutanoylsulfanyl)ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] phosphate](/img/structure/B8083373.png)
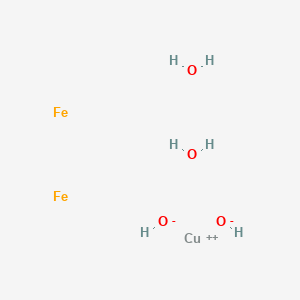

![[(1R,2R,3Z,5R,7S,9Z,11R,12S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate](/img/structure/B8083391.png)
